Pinusolide

Description

This compound has been reported in Agathis macrophylla, Pinus armandii, and other organisms with data available.

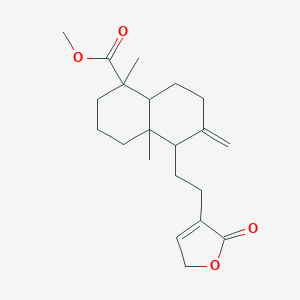

RN given for (1S-(1alpha,4aalpha,5a,8abeta))-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Pinusolide from Biota orientalis Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating pinusolide, a labdane-type diterpene, from the leaves of Biota orientalis (L.) Endl., also known as Platycladus orientalis. This compound and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications, including neuroprotective and anti-inflammatory effects. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development.

Overview of Biota orientalis and this compound

Biota orientalis, a member of the Cupressaceae family, is a plant with a history of use in traditional medicine, particularly in Korea and China, for treating conditions like gout, rheumatism, and chronic tracheitis.[1] The leaves of this plant are a rich source of various phytochemicals, including flavonoids, lignans, and a variety of diterpenes.[1] Among these, this compound and its related compounds have been identified as key bioactive constituents.[1][2][3]

This compound is a diterpene lactone that has been investigated for several pharmacological activities.[4] Research has demonstrated its role as a potent antagonist of platelet-activating factor (PAF), suggesting potential therapeutic value in treating hypotension.[3] Furthermore, this compound and its derivatives have shown significant neuroprotective activity against glutamate-induced neurotoxicity and staurosporine-induced apoptosis in rat cortical cells.[2][5][6] Its anti-inflammatory properties are highlighted by its ability to inhibit the 5-lipoxygenase pathway, thereby blocking the generation of leukotriene C4 in mast cells.[7]

Experimental Protocols for Isolation and Characterization

The isolation of this compound from B. orientalis leaves involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural elucidation of the isolated compound is then achieved through various spectroscopic techniques.

Plant Material and Extraction

Protocol 1: Methanolic Extraction of Biota orientalis Leaves

-

Plant Material: Dried leaves of Biota orientalis are used as the starting material.[8] A voucher specimen should be deposited in a herbarium for botanical identification and future reference.[8]

-

Extraction: 9 kg of dried leaves are extracted three times with 80% methanol (B129727) (MeOH) using an ultrasonic apparatus.[8] The solvent is then removed in vacuo to yield the crude 80% MeOH extract.[8]

-

Initial Fractionation: The crude extract is suspended in distilled water and partitioned with dichloromethane (B109758) (CH2Cl2).[8] The resulting CH2Cl2 layer is then suspended in 90% MeOH and partitioned against n-hexane to remove nonpolar constituents.[8] The 90% MeOH fraction, which typically shows significant biological activity, is concentrated for further purification.[5][8]

Chromatographic Purification

Protocol 2: Multi-Step Chromatographic Purification of this compound

-

Silica (B1680970) Gel Column Chromatography (Step 1): The concentrated 90% MeOH fraction is subjected to column chromatography over silica gel.[8] Elution is performed using a gradient of an n-hexane–EtOAc–MeOH mixture with increasing polarity, yielding multiple fractions.[8] Fractions are monitored for bioactivity to guide the isolation process.[8]

-

Silica Gel Column Chromatography (Step 2): Bioactive fractions from the first step are pooled and further fractionated on a silica gel column using an n-hexane–EtOAc gradient of increasing polarity.[8]

-

Sephadex LH-20 Column Chromatography: Further purification of active sub-fractions can be achieved using a Sephadex LH-20 column with methanol as the eluting solvent.[8]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC.[8] A typical mobile phase consists of a mixture of water, methanol, and acetonitrile (B52724) (e.g., 45:20:35 v/v/v), with detection at 220 nm.[5][8]

Structural Characterization

Protocol 3: Spectroscopic Analysis of this compound

-

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EI-MS) is used to determine the molecular formula of the isolated compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of 1D and 2D NMR techniques, including 1H NMR, 13C NMR, COSY, HMBC, and NOESY.[2][8] Samples are typically dissolved in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and characterization of this compound from Biota orientalis.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvents | Yield | Reference |

| Extraction | 9 kg dried leaves | 80% Methanol | 830 g (9.2%) | [8] |

| Fractionation | 830 g 80% MeOH extract | CH2Cl2, 90% MeOH, n-hexane | 48.6% neuroprotective activity at 50 µg/mL in 90% MeOH fraction | [8] |

Table 2: Chromatographic Conditions for Purification

| Chromatography Type | Stationary Phase | Mobile Phase | Detection | Reference |

| Column Chromatography | Silica Gel | n-hexane–EtOAc–MeOH gradient | Bioactivity Assay | [8] |

| Column Chromatography | Sephadex LH-20 | Methanol | - | [8] |

| HPLC | C18 Reversed-Phase | H2O:MeOH:Acetonitrile (45:20:35) | UV at 220 nm | [5][8] |

Table 3: Spectroscopic Data for a this compound Derivative (15-methoxypinusolidic acid)

| Data Type | Value | Reference |

| Molecular Formula | C21H30O5 | [8] |

| HR-EI-MS (m/z) | 362.2088 [M]+ | [8] |

| IR (cm-1) | 3450 (carboxylic acid) | [8] |

Note: Detailed NMR data for this compound itself is distributed across various publications. Researchers should consult the primary literature for specific chemical shift assignments.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and biological mechanisms associated with this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound.

Caption: Workflow for this compound Isolation and Characterization.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways related to inflammation and neuroprotection.

Anti-Inflammatory Signaling Pathway

The diagram below depicts the inhibitory effect of this compound on the 5-lipoxygenase pathway in mast cells.

Caption: this compound's Inhibition of the 5-LO Pathway.

Neuroprotective Signaling Pathway

This diagram illustrates the mechanism by which this compound attenuates neuronal apoptosis.

Caption: Neuroprotective Mechanism of this compound.

Conclusion

This guide provides a comprehensive framework for the isolation, characterization, and mechanistic understanding of this compound from Biota orientalis leaves. The detailed protocols and summarized data offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualized workflows and signaling pathways serve to clarify the complex processes involved. Further investigation into this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. ijsdr.org [ijsdr.org]

- 2. A new neuroprotective this compound derivative from the leaves of Biota orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from the leaves of Biota orientalis as potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl (1S,4aR,5S,8aR)-5-(2-(2,5-dihydro-2-oxo-3-furanyl)ethyl)decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | C21H30O4 | CID 161721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and 15-methoxypinusolidic acid attenuate the neurotoxic effect of staurosporine in primary cultures of rat cortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound isolated from Biota orientalis inhibits 5-lipoxygenase dependent leukotriene C4 generation by blocking c-Jun N-terminal kinase pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Pinusolide as a Platelet-Activating Factor (PAF) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pinusolide, a naturally occurring labdane-type diterpene, and its potent activity as a selective antagonist of the Platelet-Activating Factor (PAF) receptor. This compound, isolated from Biota orientalis, has demonstrated significant inhibitory effects on PAF-induced physiological responses both in vitro and in vivo. This document details the quantitative data on its antagonist efficacy, outlines the experimental methodologies used for its evaluation, and illustrates the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, particularly those with an interest in inflammatory and cardiovascular diseases where PAF plays a crucial pathological role.

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a pivotal role in a wide array of physiological and pathological processes. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Overstimulation of the PAFR is implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma, sepsis, and thrombosis. Consequently, the development of PAFR antagonists has been a significant area of research for novel therapeutic agents.

This compound, a labdane-type diterpene lactone, has emerged as a promising natural product with potent and specific PAF antagonistic properties.[1][2] This guide delves into the technical details of this compound's interaction with the PAF receptor, providing a foundation for further research and potential therapeutic development.

Quantitative Efficacy of this compound

The potency of this compound as a PAF antagonist has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound

| Assay | Test System | Parameter | Value | Reference(s) |

| PAF-Induced Platelet Aggregation | Rabbit Platelets | IC₅₀ | 5 µM | [1] |

| PAF-Induced [³H]Serotonin Release | Rabbit Platelets | IC₅₀ | ~5 µM | [2][3] |

| PAF Receptor Binding | Rabbit Platelets | - | Potent | [4][5] |

Table 2: In Vivo Efficacy of this compound

| Assay | Animal Model | Administration Route | Parameter | Value | Reference(s) |

| PAF-Induced Lethality | Mice | Intravenous (i.v.) | ED₅₀ | 1.1 mg/kg | [1] |

| PAF-Induced Lethality | Mice | Oral (p.o.) | ED₅₀ | 69 mg/kg | [1] |

| PAF-Induced Hypotension | Rats | - | - | Dose-dependent inhibition | [2][3] |

| PAF-Induced Vascular Permeability | Rats | Oral (p.o.) | - | Inhibition at 50 mg/kg | [2] |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of PAF, thereby inhibiting the initiation of the downstream signaling cascade that leads to various cellular responses. Studies have shown that this compound's inhibitory action is specific to PAF, as it does not affect platelet aggregation induced by other agonists such as ADP, thrombin, or collagen.[1]

The PAF Receptor Signaling Pathway

Upon binding of PAF to its G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological responses associated with PAF, such as platelet aggregation, inflammation, and increased vascular permeability. This compound blocks the initial step of this pathway by preventing PAF from binding to its receptor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the PAF antagonist activity of this compound. While specific, detailed protocols from the original this compound studies are not fully available in the public domain, the following represents a synthesis of standard and likely methods based on the available literature.

In Vitro Assays

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

-

Preparation of Washed Rabbit Platelets:

-

Collect rabbit blood into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostaglandin (B15479496) (e.g., PGI₂) to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place an aliquot of the platelet suspension in an aggregometer cuvette with a stir bar.

-

Add the test compound (this compound) or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmittance through the platelet suspension over time. An increase in light transmittance indicates platelet aggregation.

-

Calculate the percentage inhibition of aggregation by comparing the response in the presence of the test compound to the control.

-

Determine the IC₅₀ value by testing a range of concentrations of the test compound.

-

This assay determines the ability of a compound to compete with radiolabeled PAF for binding to the PAF receptor on platelet membranes.

-

Preparation of Rabbit Platelet Membranes:

-

Prepare washed rabbit platelets as described above.

-

Lyse the platelets by sonication or freeze-thawing in a hypotonic buffer.

-

Centrifuge the lysate at a low speed to remove intact cells and debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the platelet membranes.

-

Resuspend the membrane pellet in a suitable binding buffer.

-

-

Binding Assay:

-

In a reaction tube, combine the platelet membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]PAF), and varying concentrations of the unlabeled test compound (this compound) or vehicle.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filter to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.

-

Calculate the percentage inhibition of specific binding and determine the IC₅₀ value.

-

In Vivo Assays

This model assesses the protective effect of a compound against a lethal dose of PAF.

-

Administer the test compound (this compound) or vehicle to mice via the desired route (intravenous or oral) at various doses.

-

After a specified pretreatment time, inject a lethal dose of PAF intravenously.

-

Observe the animals for a set period (e.g., 24 hours) and record the mortality rate in each group.

-

Calculate the ED₅₀ value, which is the dose of the compound that protects 50% of the animals from PAF-induced death.

This assay measures the ability of a compound to inhibit the drop in blood pressure caused by PAF.

-

Anesthetize rats and cannulate the carotid artery to monitor blood pressure.

-

Administer the test compound (this compound) or vehicle.

-

After a pretreatment period, administer a dose of PAF that is known to cause a significant hypotensive response.

-

Record the changes in mean arterial pressure and calculate the percentage inhibition of the hypotensive effect.

This model evaluates the effect of a compound on the increase in vascular permeability induced by PAF.

-

Administer the test compound (this compound) or vehicle to rats.

-

After a pretreatment period, inject a non-toxic dye (e.g., Evans blue) intravenously.

-

Inject PAF intradermally at specific sites.

-

After a set time, euthanize the animals and excise the skin at the injection sites.

-

Extract the dye from the skin tissue and quantify it spectrophotometrically.

-

A reduction in the amount of extravasated dye in the treated group compared to the control group indicates inhibition of PAF-induced vascular permeability.

Structure-Activity Relationship

Studies on various derivatives of this compound have provided insights into the structural features crucial for its PAF receptor binding inhibitory activity. The key findings indicate that the carboxymethyl ester group at C-19, the integrity of the α,β-unsaturated butenolide ring, and the exocyclic olefinic function are all necessary for maximal activity.[4][5] This information is vital for the design and synthesis of novel, potentially more potent and bioavailable PAF antagonists based on the this compound scaffold.

References

- 1. Biological and pharmacological effects of this compound, a novel platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. This compound from the leaves of Biota orientalis as potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - In Vitro Platelet-Activating Factor Receptor Binding Inhibitory Activity of this compound Derivatives: A StructureâActivity Study - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. In vitro platelet-activating factor receptor binding inhibitory activity of this compound derivatives: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Pinusolide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Pinusolide, a diterpenoid, and its analogs have emerged as promising candidates, demonstrating significant neuroprotective effects in various in vitro models of neuronal injury. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound and its key analog, 15-methoxypinusolidic acid. It summarizes key quantitative data, details the experimental protocols used to evaluate their efficacy, and elucidates the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

The progressive loss of neuronal structure and function is a hallmark of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key pathological mechanisms contributing to neuronal cell death include excitotoxicity, intracellular calcium dysregulation, oxidative stress, and apoptosis.[1] Consequently, therapeutic strategies aimed at mitigating these processes hold significant promise.

This compound, a labdane (B1241275) diterpene, and its derivatives, such as 15-methoxypinusolidic acid, have been isolated from natural sources, including Biota orientalis.[1][2] Initial studies have highlighted their potent neuroprotective activities against various neurotoxic insults, suggesting their potential as lead compounds for the development of novel neurotherapeutics. This guide synthesizes the available preclinical evidence, focusing on the quantitative efficacy, experimental methodologies, and mechanistic pathways of this compound and its analogs.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound and its analog, 15-methoxypinusolidic acid, have been quantified in primary rat cortical neuron cultures subjected to different neurotoxic stimuli. The following tables summarize the key findings from these studies, providing a clear comparison of their protective capabilities.

Table 1: Neuroprotective Effects of this compound and 15-Methoxypinusolidic Acid Against Staurosporine (STS)-Induced Neurotoxicity [1]

| Compound | Concentration | Neurotoxin (STS) | Endpoint Measured | Result |

| This compound | 5.0 µM | 100 nM | Nuclear Condensation | Significant reduction in apoptotic nuclei |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Nuclear Condensation | Significant reduction in apoptotic nuclei |

| This compound | 5.0 µM | 100 nM | Intracellular Ca2+ ([Ca2+]i) Influx | 38% blockage of [Ca2+]i increase |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Intracellular Ca2+ ([Ca2+]i) Influx | 68% blockage of [Ca2+]i increase |

| This compound | 5.0 µM | 100 nM | Superoxide (B77818) Dismutase (SOD) Activity | Protection of cellular SOD activity |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Superoxide Dismutase (SOD) Activity | Protection of cellular SOD activity |

| This compound | 5.0 µM | 100 nM | Reactive Oxygen Species (ROS) Production | Significant reduction in ROS overproduction |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Reactive Oxygen Species (ROS) Production | Significant reduction in ROS overproduction |

| This compound | 5.0 µM | 100 nM | Lipid Peroxidation (MDA levels) | Significant reduction in malondialdehyde |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Lipid Peroxidation (MDA levels) | Significant reduction in malondialdehyde |

| This compound | 5.0 µM | 100 nM | Caspase-3/7 Activation | Efficient reduction in caspase-3/7 activity |

| 15-Methoxypinusolidic Acid | 5.0 µM | 100 nM | Caspase-3/7 Activation | Efficient reduction in caspase-3/7 activity |

Table 2: Neuroprotective Effects of 15-Methoxypinusolidic Acid Against Glutamate-Induced Neurotoxicity [2][3]

| Compound | Concentration | Neurotoxin (Glutamate) | Endpoint Measured | Result |

| 15-Methoxypinusolidic Acid | 1.0 µM | 50 µM | Neuronal Viability (MTT Assay) | 21.4% protection |

| 15-Methoxypinusolidic Acid | 5.0 µM | 50 µM | Neuronal Viability (MTT Assay) | 35.7% protection |

| 15-Methoxypinusolidic Acid | 10.0 µM | 50 µM | Neuronal Viability (MTT Assay) | 54.8% protection |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the neuroprotective effects of this compound and its analogs.

Primary Rat Cortical Neuron Culture

-

Tissue Preparation: Cortical tissues are dissected from 17-19-day-old fetal Sprague-Dawley rats.[3]

-

Cell Dissociation: The tissue is mechanically dissociated into single cells in a suitable buffer.

-

Plating: Cells are seeded onto collagen-coated 48-well plates at a density of 1 x 10^6 cells/mL.[3]

-

Culture Medium: Cultures are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum, 100 IU/mL penicillin, and 10 mg/mL streptomycin.[3]

-

Inhibition of Non-Neuronal Cell Proliferation: Cytosine-β-D-arabinofuranoside (1 µM) is added to the culture medium 3 days after plating.[3]

-

Maturation: Cultures are allowed to mature for 14-15 days before experimental use.[3]

Induction of Neurotoxicity

-

Staurosporine (STS)-Induced Apoptosis:

-

Glutamate-Induced Excitotoxicity:

-

Cortical cell cultures are rinsed with Hanks' balanced salt solution (HBSS) and the medium is replaced with serum-free DMEM.[3]

-

Cells are pre-treated with the test compounds for 1 hour.[3]

-

50 µM glutamate (B1630785) is then added to the cultures.[3]

-

Neuronal viability is assessed after an additional 24 hours of incubation.[3]

-

Assessment of Neuroprotection

-

Cell Viability (MTT Assay):

-

Following the neurotoxicity induction period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the culture medium.

-

After a 2.5-hour incubation, the medium is replaced with dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) product.[4]

-

The absorbance is measured at 562 nm using a microplate reader.[4]

-

-

Apoptosis Assessment (Nuclear Staining):

-

Cells are fixed and stained with a fluorescent DNA-binding dye (e.g., Hoechst 33342).

-

Condensed and fragmented nuclei, characteristic of apoptosis, are visualized and quantified using fluorescence microscopy.

-

-

Intracellular Calcium ([Ca2+]i) Measurement:

-

Reactive Oxygen Species (ROS) Measurement:

-

Cells are incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or microscope.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Cell lysates are prepared.

-

SOD activity is measured using a colorimetric assay kit, which is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Cell lysates are prepared.

-

MDA levels, a marker of lipid peroxidation, are quantified using a colorimetric assay based on the reaction of MDA with thiobarbituric acid (TBA).

-

-

Caspase-3/7 Activity Assay:

-

Cell lysates are prepared.

-

Caspase-3/7 activity is measured using a luminogenic or fluorogenic substrate that is specifically cleaved by activated caspase-3 and -7.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its analogs are mediated through the modulation of several key signaling pathways involved in neuronal survival and death.

Core Neuroprotective Signaling Pathway of this compound

The primary mechanism of action involves the stabilization of intracellular calcium homeostasis and the suppression of oxidative stress, which in turn prevents the activation of the downstream apoptotic cascade.

Caption: Core neuroprotective mechanism of this compound and its analogs.

Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates the general workflow for assessing the neuroprotective potential of compounds like this compound in a laboratory setting.

Caption: General workflow for in vitro neuroprotection studies.

Putative Involvement of Nrf2 and NF-κB Pathways

While direct evidence for the modulation of Nrf2 and NF-κB pathways by this compound is still emerging, its demonstrated anti-oxidative and potential anti-inflammatory effects suggest a likely interaction with these master regulators of cellular stress and inflammation. Oxidative stress is a known activator of the Nrf2 pathway, a key cellular defense mechanism against oxidative damage. Conversely, neuroinflammation, often mediated by the NF-κB pathway, is a critical component of neurodegeneration. The ability of this compound to reduce ROS suggests it may enhance the Nrf2 antioxidant response and/or inhibit pro-inflammatory NF-κB signaling.

Caption: Putative role of Nrf2 and NF-kB in this compound's neuroprotection.

Discussion and Future Directions

The available data strongly support the neuroprotective potential of this compound and its analog, 15-methoxypinusolidic acid. Their ability to counteract key pathological events such as calcium overload, oxidative stress, and apoptosis in models of neuronal injury makes them attractive candidates for further investigation. The superior efficacy of 15-methoxypinusolidic acid in certain assays suggests that structural modifications of the this compound scaffold could lead to the development of more potent neuroprotective agents.

Future research should focus on several key areas:

-

In Vivo Efficacy: Evaluating the neuroprotective effects of this compound and its analogs in animal models of neurodegenerative diseases is a critical next step to establish their therapeutic potential.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability and ability of these compounds to cross the blood-brain barrier is essential for their development as CNS drugs.

-

Target Identification: Elucidating the precise molecular targets of this compound and its analogs will provide a deeper understanding of their mechanism of action and facilitate rational drug design.

-

Elucidation of Upstream Signaling: Further investigation into the direct effects of these compounds on the Nrf2 and NF-κB pathways will clarify their roles in modulating cellular antioxidant and inflammatory responses.

Conclusion

This compound and its analogs represent a promising class of natural compounds with significant neuroprotective properties. Their multifaceted mechanism of action, targeting calcium dysregulation, oxidative stress, and apoptosis, addresses several key pathological processes in neurodegenerative diseases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compounds as potential novel therapies for a range of debilitating neurological disorders.

References

- 1. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Sclareol As a Natural Neuroprotective Cav1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligonucleotide microarray analysis of apoptosis induced by 15-methoxypinusolidic acid in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antileukemic Potential of Pinusolide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinusolide, a naturally occurring diterpene lactone, has been the subject of preliminary investigations into its therapeutic potential. While research into its direct antileukemic properties is not extensively detailed in publicly accessible literature, this document serves as a technical guide to the methodologies and potential signaling pathways that would be critical in evaluating its efficacy against leukemia in an in vitro setting. This whitepaper synthesizes established experimental protocols and known signaling pathways implicated in leukemia cell proliferation and apoptosis, providing a framework for the comprehensive in vitro assessment of this compound or its derivatives as potential antileukemic agents.

Introduction

This compound is a labdane-type diterpene that has been isolated from various plant sources. While some studies have explored its biological activities, a significant gap exists in the peer-reviewed literature regarding its specific mechanisms of action against leukemic cell lines. A key study by Shults et al. in 2006, which reportedly evaluated its antileukemic potential, remains largely inaccessible, hindering a comprehensive public understanding of its efficacy and mechanism. This guide, therefore, outlines the critical experimental framework required to thoroughly investigate the in vitro antileukemic potential of this compound.

Core Hypothetical Mechanisms of Action

Based on the known behavior of other diterpenes and cytotoxic compounds against cancer cells, the antileukemic activity of this compound could be mediated through several key mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in malignant cells is a hallmark of effective anticancer agents.

-

Cell Cycle Arrest: Halting the progression of the cell cycle can prevent the uncontrolled proliferation of leukemic blasts.

-

Modulation of Key Signaling Pathways: Interference with signaling cascades essential for leukemia cell survival and growth.

Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the antileukemic potential of this compound, quantitative data from a series of in vitro assays would be essential. The following tables provide a standardized format for presenting such hypothetical data.

Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines (Hypothetical Data)

| Cell Line | Type of Leukemia | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |

| HL-60 | Acute Promyelocytic Leukemia | Data Not Available | Data Not Available |

| Jurkat | Acute T-cell Leukemia | Data Not Available | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | Data Not Available | Data Not Available |

| MOLM-13 | Acute Myeloid Leukemia | Data Not Available | Data Not Available |

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | Data Not Available | Data Not Available |

| This compound | IC₅₀ Value | Data Not Available | Data Not Available |

| This compound | 2 x IC₅₀ Value | Data Not Available | Data Not Available |

| Doxorubicin | Positive Control Conc. | Data Not Available | Data Not Available |

Table 3: Effect of this compound on Cell Cycle Distribution in Jurkat Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | Data Not Available | Data Not Available | Data Not Available |

| This compound | IC₅₀ Value | Data Not Available | Data Not Available | Data Not Available |

| Nocodazole | Positive Control Conc. | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments essential for elucidating the antileukemic potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Cellular Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow of the proposed experiments and a hypothetical signaling pathway that this compound might modulate.

Conclusion and Future Directions

While direct and comprehensive experimental data on the antileukemic potential of this compound remains limited in the public domain, the established methodologies and hypothetical signaling pathways outlined in this whitepaper provide a robust framework for its systematic in vitro evaluation. Future research should focus on executing these experimental protocols to generate quantitative data on this compound's efficacy against a panel of leukemia cell lines. Positive in vitro findings would warrant further investigation into its specific molecular targets and its potential for in vivo studies, ultimately paving the way for its possible development as a novel antileukemic therapeutic. The lack of accessible primary literature underscores the critical need for open scientific data to accelerate drug discovery and development in oncology.

Pinusolide: A Potent Inhibitor of PAF-Induced Serotonin Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of pinusolide on Platelet-Activating Factor (PAF)-induced [3H]serotonin release. This compound, a labdane-type diterpene lactone isolated from the leaves of Biota orientalis, has been identified as a potent and specific PAF antagonist.[1][2][3] This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development of this compound and its analogues as potential therapeutic agents.

Data Presentation: Inhibitory Activity of this compound

This compound has been shown to effectively inhibit the release of [3H]serotonin from rabbit platelets when stimulated by PAF. The inhibitory action is specific to PAF, with no significant effect observed when other stimulants such as ADP, collagen, or thrombin are used.[1][2]

| Compound | Agonist | Agonist Concentration | IC₅₀ of Inhibitor | Target | Source |

| This compound | PAF | 5 x 10⁻⁸ M | ~5 x 10⁻⁶ M | [3H]Serotonin Release | [1][2] |

| This compound | ADP | 1 x 10⁻⁴ M | No effect | [3H]Serotonin Release | [1] |

| This compound | Collagen | 15 µg/ml | No effect | [3H]Serotonin Release | [1] |

| This compound | Thrombin | 5.0 unit/ml | No effect | [3H]Serotonin Release | [1] |

Table 1: Summary of the inhibitory effect of this compound on [3H]serotonin release from rabbit platelets induced by various agonists.

Experimental Protocols

The following section outlines the detailed methodology for the [3H]serotonin release assay used to determine the inhibitory effect of this compound.

Preparation of [3H]Serotonin-Labeled Rabbit Platelets

-

Blood Collection: Blood is drawn from healthy rabbits into a solution containing an anticoagulant such as acid-citrate-drose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 1500g for 15 minutes) to separate the platelet-rich plasma.[4]

-

[3H]Serotonin Labeling: The PRP is incubated with [3H]serotonin (e.g., 14C-serotonin) to allow for the uptake of the radiolabel into the platelets.[4]

-

Washing and Resuspension: The labeled platelets are then washed to remove excess [3H]serotonin and resuspended in a suitable buffer, such as a Tris-Tyrode buffer, at a specific concentration.

[3H]Serotonin Release Assay

-

Pre-incubation with Inhibitor: The [3H]serotonin-labeled platelet suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: Platelet activation is initiated by adding a stimulant. In this case, PAF is added to a final concentration of 5 x 10⁻⁸ M.[1][2] Control experiments are performed using other agonists like ADP, collagen, and thrombin.[1]

-

Incubation: The mixture is incubated for a defined period (e.g., 2 minutes) to allow for serotonin (B10506) release.[1]

-

Termination of Reaction: The reaction is stopped, typically by adding a cold solution or by rapid centrifugation to pellet the platelets.

-

Measurement of Radioactivity: The amount of [3H]serotonin released into the supernatant is quantified by liquid scintillation counting.

-

Calculation of Inhibition: The percentage of [3H]serotonin release is calculated relative to the total amount of [3H]serotonin in the platelets. The inhibitory effect of this compound is then determined by comparing the release in the presence of the compound to the release in the control group. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of PAF-Induced Serotonin Release and Inhibition by this compound

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that elicits a variety of biological responses, including platelet aggregation and degranulation, leading to the release of serotonin.[1][5] This process is initiated by the binding of PAF to its specific G-protein coupled receptor (GPCR) on the platelet surface.[3] this compound acts as a PAF receptor antagonist, competitively inhibiting the binding of PAF and thereby blocking the downstream signaling cascade.[3][6]

Caption: PAF signaling cascade leading to serotonin release and its inhibition by this compound.

Experimental Workflow for [3H]Serotonin Release Assay

The following diagram illustrates the key steps involved in the experimental procedure to assess the effect of this compound on PAF-induced [3H]serotonin release.

Caption: Workflow of the [3H]serotonin release assay to evaluate this compound's inhibitory effect.

Conclusion

This compound demonstrates potent and specific inhibitory activity against PAF-induced [3H]serotonin release in rabbit platelets. The data strongly suggest that this compound acts as a PAF receptor antagonist. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives in PAF-mediated disorders. These findings highlight the promise of this compound as a lead compound for the development of new anti-inflammatory and anti-thrombotic agents.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. This compound from the leaves of Biota orientalis as potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro platelet-activating factor receptor binding inhibitory activity of this compound derivatives: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological and pharmacological effects of this compound, a novel platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Pinusolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Pinusolide, a diterpene isolated from Biota orientalis (also known as Thuja orientalis). The document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the available information and data from related compounds or typical assay results to provide a comparative context.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Assay | Target Cell Line | Key Findings | IC50/Effective Concentration | Reference |

| This compound | Platelet Aggregation | Rabbit Platelets | Potent and specific PAF antagonist. | IC50: 5 µM | [1][2] |

| This compound | Leukotriene C4 (LTC4) Generation | Bone Marrow-Derived Mast Cells (BMMCs) | Concentration-dependent inhibition. | Not specified | [3] |

| This compound Derivative (15-methoxypinusolidic acid) | Glutamate-induced Neurotoxicity | Rat Cortical Cells | Significant protective activity. | Not specified | [4][5] |

| Fermented Pine Needle Extract (EAE-FPN) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant inhibition. | Not specified | [6] |

| Diterpenoids (from Phellinus pini) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of NO production. | 30 µM and 50 µM | [7] |

| Various Plant Extracts | Cytokine (TNF-α, IL-6, IL-1β) Secretion | RAW 264.7 Macrophages | Inhibition of pro-inflammatory cytokines. | Not specified | [8][9] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| PAF-induced Lethality in Mice | This compound | ED50: 1.1 mg/kg (i.v.), 69 mg/kg (p.o.) | Protected mice from lethality. | [1] |

| Croton Oil-induced Mouse Ear Edema | This compound | 2 mg/ear (topical) | Effectively inhibited edema and prevented necrosis. | [1] |

| Carrageenan-induced Paw Edema | General Model | Not specified for this compound | A common model to evaluate anti-inflammatory drugs.[10][11][12][13][14][15] | Not applicable |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the investigation of anti-inflammatory agents like this compound.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[18]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO2 incubator, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), and incubate for 18-24 hours.[21][22]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.[21] The nitrite concentration is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.[8][9][23]

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Addition: Add cell culture supernatants or standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB) to produce a colorimetric signal.

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The cytokine concentration is determined from a standard curve.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-JNK, NF-κB).[24]

Protocol:

-

Cell Lysis: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models

This is a widely used and reproducible model of acute inflammation to screen for anti-inflammatory activity.[10][11][12][13][14][15]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound or the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle only.

-

Inflammation Induction: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. The left hind paw can be injected with saline as a control.[14]

-

Edema Measurement: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for evaluating this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. A key aspect of its action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] By blocking JNK phosphorylation, this compound leads to a decrease in the phosphorylation of cytosolic phospholipase A2 (cPLA2). This, coupled with the suppression of intracellular calcium influx, results in the reduced generation of leukotriene C4 (LTC4), a potent inflammatory mediator.[3]

Furthermore, evidence from studies on related compounds and plant extracts suggests that this compound may also inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][25][26][27] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][24][28][29][30] By inhibiting NF-κB, this compound can suppress the production of these key mediators of inflammation.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory potential in preclinical studies. Its ability to modulate key signaling pathways such as JNK and NF-κB, and consequently inhibit the production of a range of inflammatory mediators, makes it a promising candidate for further investigation.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features of this compound responsible for its anti-inflammatory activity and to guide the synthesis of more potent analogs.

-

Comprehensive In Vivo Studies: To evaluate the efficacy of this compound in a wider range of animal models of inflammatory diseases, including chronic inflammation models.[31][32][33][34]

-

Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability for clinical development.

-

Elucidation of Molecular Targets: To precisely identify the direct molecular targets of this compound within the inflammatory signaling cascades.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory therapeutic agent.

References

- 1. Biological and pharmacological effects of this compound, a novel platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from the leaves of Biota orientalis as potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from Biota orientalis inhibits 5-lipoxygenase dependent leukotriene C4 generation by blocking c-Jun N-terminal kinase pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new neuroprotective this compound derivative from the leaves of Biota orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Anti-inflammatory properties of fermented pine (Pinus morrisonicola Hay.) needle on lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. carrageenan induced paw: Topics by Science.gov [science.gov]

- 11. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. pulsus.com [pulsus.com]

- 21. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pinus densiflora needle supercritical fluid extract suppresses the expression of pro-inflammatory mediators iNOS, IL-6 and IL-1β, and activation of inflammatory STAT1 and STAT3 signaling proteins in bacterial lipopolysaccharide-challenged murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Novel Pinusolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel derivatives of pinusolide, a labdane-type diterpene with significant therapeutic potential. This document details the isolation of a novel neuroprotective derivative, 15-methoxypinusolidic acid, the synthesis of the parent compound this compound, and the methodologies for evaluating their biological activities. The guide is structured to provide researchers with the necessary information to understand the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this class of compounds.

Introduction to this compound and its Derivatives

This compound is a natural diterpene lactone originally isolated from Biota orientalis (also known as Platycladus orientalis). It has attracted scientific interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor effects[1][2]. The core structure of this compound presents multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Recent research has focused on the discovery and synthesis of novel this compound derivatives to explore their therapeutic potential further. One such novel derivative that has been isolated and characterized is 15-methoxypinusolidic acid, which has demonstrated significant neuroprotective properties.

Characterization of Novel this compound Derivatives

The characterization of novel this compound derivatives relies on a combination of spectroscopic techniques to elucidate their chemical structures and confirm their purity.

Spectroscopic Data

The structural elucidation of novel this compound derivatives is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Novel Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data | Source(s) |

| This compound | C₂₁H₃₀O₄ | 346.46 | 83-84 | HR-MS: [M]+ m/z calculated 346.2144, found 346.2144. ¹H-NMR and ¹³C-NMR: Data available in various publications. | PubChem |

| 15-Methoxypinusolidic Acid | C₂₁H₃₀O₅ | 362.46 | - | HR-EI-MS: [M]+ m/z calculated 362.2093, found 362.2088. 2D-NMR (COSY, HMBC, NOESY): Used for complete structural elucidation. |

Biological Activity

Novel this compound derivatives have been evaluated for a range of biological activities. The following table summarizes the key findings for this compound and its novel derivative, 15-methoxypinusolidic acid.

Table 2: Biological Activity of this compound and a Novel Derivative

| Compound | Biological Activity | Assay System | Key Quantitative Data | Source(s) |

| This compound | Neuroprotection | Staurosporine-induced apoptosis in rat cortical cells | At 5.0 µM, blocked [Ca²⁺]i increase by 38%. | |

| Anti-inflammatory | PAF receptor binding | IC₅₀ ≈ 5 x 10⁻⁶ M | [2] | |

| Antileukemic | Burkitt lymphoma cell line BJAB | Induces apoptosis at 100 µM. | [1] | |

| 15-Methoxypinusolidic Acid | Neuroprotection | Glutamate-induced neurotoxicity in rat cortical cells | Showed significant protective activity. | |

| Neuroprotection | Staurosporine-induced apoptosis in rat cortical cells | At 5.0 µM, blocked [Ca²⁺]i increase by 68%. |

Experimental Protocols

This section provides detailed methodologies for the isolation of novel this compound derivatives from natural sources, the synthesis of the this compound core structure, and the biological assays used to evaluate their activity.

Isolation of 15-Methoxypinusolidic Acid

-

Extraction: Dried leaves of Biota orientalis are extracted with 80% methanol (B129727). The solvent is removed in vacuo to yield a crude extract.

-

Partitioning: The crude extract is suspended in distilled water and partitioned with dichloromethane (B109758) (CH₂Cl₂). The CH₂Cl₂ layer is then suspended in 90% methanol and partitioned with n-hexane to remove nonpolar compounds.

-

Chromatography: The 90% methanol fraction is subjected to silica (B1680970) gel column chromatography using a gradient of n-hexane-ethyl acetate-methanol to yield several fractions.

-

Bioassay-Guided Fractionation: Fractions are screened for neuroprotective activity using an in vitro assay, such as the glutamate-induced neurotoxicity assay.

-

Purification: The most active fractions are further purified by repeated column chromatography on silica gel and C18 resin, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

The gram-scale synthesis of this compound can be achieved from lambertianic acid, a readily available labdane-type diterpene[1]. The synthetic route involves a series of chemical transformations to construct the butenolide ring and modify the functional groups on the labdane (B1241275) skeleton. A detailed multi-step synthesis protocol would be adapted from the primary literature.

Neuroprotective Activity Assay (Glutamate-Induced Neurotoxicity)

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium for 14-15 days.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Induction of Neurotoxicity: Glutamate (B1630785) is added to the culture medium to a final concentration of 50 µM to induce excitotoxicity.

-

Assessment of Cell Viability: After 24 hours of glutamate exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to control cells not exposed to glutamate.

Intracellular Calcium Measurement

-

Cell Preparation: Rat cortical cells are cultured on coverslips.

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, by incubating them in a buffer containing the dye.

-

Compound Treatment and Stimulation: Cells are pre-treated with the test compound before being stimulated with an apoptosis-inducing agent like staurosporine.

-

Confocal Microscopy: Changes in intracellular calcium concentration ([Ca²⁺]i) are monitored using a confocal laser scanning microscope. The fluorescence intensity is measured over time.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of the JNK Signaling Pathway

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: JNK signaling pathway inhibition by this compound derivatives.

Modulation of Calcium Signaling

This compound and its derivative, 15-methoxypinusolidic acid, have demonstrated neuroprotective effects by modulating intracellular calcium homeostasis. They can block the increase in intracellular calcium levels induced by neurotoxic stimuli, thereby preventing downstream apoptotic events.

Caption: Neuroprotection via modulation of calcium signaling.

Experimental and Data Analysis Workflow

The discovery and characterization of novel this compound derivatives follow a logical workflow from natural product isolation or chemical synthesis to biological evaluation and data analysis.

Caption: Workflow for novel this compound derivative discovery.

Conclusion and Future Directions